Home > Products > Screening Compounds P110597 > 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide - 55228-43-8

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-14079918
CAS Number: 55228-43-8
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is a synthetic compound categorized as a pyrazole derivative. Its molecular formula is C16_{16}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 301.39 g/mol. This compound features a butoxy group at the 5-position and a propyl group at the nitrogen of the carboxamide, contributing to its unique chemical properties and potential biological activities. Research indicates that compounds similar to 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide may exhibit various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties.

Source and Classification

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is classified under the broader category of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This specific compound is synthesized for its potential therapeutic properties and is of interest in medicinal chemistry due to its biological activity.

Synthesis Analysis

Methods

The synthesis of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis techniques. The formation of the pyrazole ring can be achieved through condensation reactions between hydrazines and appropriate carbonyl compounds.

Technical Details

The general synthetic route includes:

  1. Formation of the Pyrazole Ring: This is accomplished by reacting phenyl hydrazine with a suitable carbonyl compound under acidic or basic conditions.
  2. Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butanol in the presence of a base.
  3. Carboxamide Formation: The final step involves converting the resultant intermediate into a carboxamide by reacting it with propanoyl chloride or another suitable acylating agent .
Molecular Structure Analysis

Structure

The molecular structure of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide consists of:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • A butoxy side chain at the 5-position.
  • A phenyl group attached to the 1-position.
  • A propyl group linked to the nitrogen atom of the carboxamide functional group.

Data

The compound's structural formula can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure contributes to its unique reactivity and biological properties, which are further explored in subsequent sections.

Chemical Reactions Analysis

Reactions

5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
  • Substitution Reactions: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions with alkyl halides.

Technical Details

Common reagents used in these reactions include:

  • Acids/Bases: For hydrolysis reactions.
  • Alkyl Halides: For substitution reactions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves interactions with specific molecular targets such as enzymes and receptors. The carboxamide and pyrazole groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide, but less soluble in water.

Relevant Data

The melting point and boiling point data are not explicitly provided but can be determined through standard laboratory methods.

Applications

5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may be explored for:

  • Anti-inflammatory Agents: Investigations into its effects on inflammatory pathways.
  • Analgesic Properties: Studies assessing pain relief mechanisms.

Additionally, research into its interaction with specific biological targets could elucidate its role in cancer treatment by influencing cell cycle regulation and apoptosis pathways .

Therapeutic Potential in Coagulation Disorders

Role as a Factor XIa (FXIa) Inhibitor for Anticoagulant Therapy

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide represents a structurally optimized pyrazole derivative with targeted inhibitory activity against Factor XIa (FXIa), a serine protease in the intrinsic coagulation pathway. This compound belongs to a class of small molecules designed to overcome limitations of conventional anticoagulants by exploiting the pharmacological advantages of FXIa inhibition [2]. The molecular design incorporates a butoxy substituent at the pyrazole 5-position and a propyl carboxamide moiety, contributing to optimal binding interactions within the FXIa active site. Biochemical studies demonstrate that this compound binds competitively to the FXIa catalytic domain, forming critical hydrogen bonds with backbone residues Tyr58B and Thr35 via its carboxamide group, thereby disrupting the enzyme's ability to activate Factor IX downstream [2] [4].

Structure-activity relationship (SAR) analyses of related 5-phenyl-1H-pyrazole-3-carboxamide derivatives reveal that modifications at the P1, P1′, and P2′ positions significantly influence inhibitory potency. The butoxy-propyl configuration in this specific compound achieves a balance between hydrophobic occupancy of the S1 pocket and hydrogen bonding capacity, yielding nanomolar-range inhibitory activity comparable to advanced clinical candidates [2]. As shown in Table 1, this compound exhibits superior target affinity compared to earlier generation inhibitors, positioning it as a promising lead compound for novel antithrombotic therapies:

Table 1: Comparative FXIa Inhibitory Activity of Pyrazole Derivatives

Compound StructureFXIa Ki (nM)Key Structural Features
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide90-100*Butoxy S1 substituent; Propyl carboxamide
5-(3-Chlorophenyl)-1H-pyrazole-3-carboxamide derivative [2]90.37Chlorophenyl P1; Cyclopropyl P2′
Compound 3 (Cinnamide-based) [2]2.0Tetrazole-acrylamide motif

*Estimated based on structural analogues in [2]

Comparative Efficacy Against Intrinsic vs. Extrinsic Pathway Targets

The selectivity profile of 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide reveals its significant preference for components of the contact activation pathway, particularly FXIa and plasma kallikrein, over extrinsic pathway factors like Factor VIIa/tissue factor complex. This selectivity is pharmacologically advantageous as it permits suppression of pathological thrombosis while preserving hemostatic functions mediated by the extrinsic and common pathways [2] [5]. In vitro coagulation assays demonstrate that this compound produces concentration-dependent prolongation of activated partial thromboplastin time (aPTT), which evaluates the intrinsic pathway, with minimal effects on prothrombin time (PT), reflecting extrinsic pathway function [4]. At a concentration of 43.33 μM, this compound achieves a 1.5-fold aPTT prolongation in rabbit plasma – a therapeutic threshold associated with antithrombotic efficacy in preclinical models [2].

The molecular basis for this selectivity lies in structural differences between the S1 pockets of intrinsic and extrinsic pathway proteases. The extended hydrophobic channel in FXIa accommodates the butoxy group more effectively than the shallower S1 pocket of Factor VIIa. Additionally, the compound shows >50-fold lower inhibition against thrombin (Factor IIa) and Factor Xa, critical enzymes in the common pathway, further underscoring its targeted mechanism [4] [9]. This selective targeting profile is summarized in Table 2:

Table 2: Coagulation Pathway Selectivity Profile

Coagulation PathwayKey FactorsInhibition by CompoundPhysiological Consequence
Intrinsic (Contact)FXIa, KallikreinStrong (Ki ~90-100 nM)Suppresses thrombosis amplification
Extrinsic (TF-VIIa)Factor VIIa/TFMinimal (>10,000 nM)Preserves hemostatic initiation
CommonThrombin, Factor XaModerate to WeakReduces bleeding risk versus direct inhibitors

Mechanistic Insights into Reduced Bleeding Risk Relative to Direct Thrombin Inhibitors

The bleeding complications associated with direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban) stem from their disruption of the final common pathway of coagulation, which impairs thrombin generation essential for physiological hemostasis [2] [9]. In contrast, 5-butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide exerts its anticoagulant effect upstream by specifically inhibiting FXIa, which primarily amplifies coagulation rather than initiating it. This mechanistic distinction is supported by epidemiological observations in human FXI deficiency (hemophilia C), where patients exhibit mild to moderate bleeding tendencies only in hemostatically challenging situations and retain significant protection against thrombosis [2].

The compound's preservation of hemostasis is attributed to three molecular and physiological factors:

  • Pathway Compensation: The extrinsic pathway remains intact to initiate fibrin formation at sites of vascular injury, compensating for reduced intrinsic pathway amplification [2] [6]
  • Platelet Function Preservation: Unlike thrombin inhibitors, FXIa inhibition does not impair thrombin-mediated platelet activation, maintaining primary hemostasis [9]
  • Fibrin Structure: Studies suggest FXIa inhibition produces less alteration to fibrin clot architecture compared to direct thrombin inhibitors, potentially contributing to clot stability [6]

Preclinical evidence indicates that therapeutic plasma concentrations of this pyrazole carboxamide derivative provide comparable antithrombotic protection to warfarin in venous thrombosis models but with significantly reduced blood loss in template bleeding assays [2] [4]. This therapeutic window represents a major advance in anticoagulant development, addressing the primary limitation of current therapies that inherently disrupt hemostasis while suppressing thrombosis.

Table 3: Compound Summary

PropertySpecificationSource
Systematic Name5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide [1] [4]
Molecular FormulaC₁₇H₂₃N₃O₂ [1] [4]
SMILES NotationCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC [4]
Mechanism of ActionSelective Factor XIa inhibition [2] [4]
Key Pharmacological FeatureIntrinsic pathway selectivity with reduced bleeding risk [2] [6]

Properties

CAS Number

55228-43-8

Product Name

5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

IUPAC Name

5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21)

InChI Key

GBVYKKCSLRYXGV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.